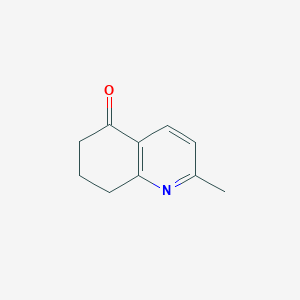

2-methyl-7,8-dihydro-6H-quinolin-5-one

描述

Significance of the Quinolone Scaffold in Contemporary Chemical and Medicinal Sciences

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. brieflands.com Quinolone derivatives have been extensively investigated and developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.gov The versatility of the quinolone ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. This has led to the development of a multitude of drugs and clinical candidates for treating a wide range of diseases. acs.orgwww.gov.uk The structural rigidity and the presence of both hydrogen bond donors and acceptors in the quinolone motif contribute to its ability to interact with various biological targets. brieflands.com

Overview of 2-methyl-7,8-dihydro-6H-quinolin-5-one within the Dihydroquinolinone Family and its Research Relevance

Within the broader family of dihydroquinolinones, This compound is a specific derivative that has garnered interest as a versatile building block in organic synthesis. targetmol.com Its structure, featuring a methyl group at the 2-position and a ketone at the 5-position of the dihydroquinolinone core, offers multiple reactive sites for further chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activities. semanticscholar.org The study of such derivatives is crucial for expanding the chemical space around the quinolone scaffold and for the discovery of novel compounds with unique properties.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYYGWAIMRUFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438130 | |

| Record name | 2-methyl-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27463-92-9 | |

| Record name | 2-methyl-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 7,8 Dihydro 6h Quinolin 5 One and Its Analogues

Established Synthetic Routes

Established synthetic strategies are typically robust and offer access to a range of analogues through the variation of starting materials. These routes include classical cyclocondensation reactions, modern variants of named reactions, and sequential addition-cyclization protocols.

Cyclocondensation reactions represent a direct and efficient approach to the quinolinone framework, where two or more molecules combine to form the cyclic product with the elimination of a small molecule, such as water.

A primary method for synthesizing the target quinolinone is through a variation of the Friedländer annulation. wikipedia.orgjk-sci.comresearchgate.netorganic-chemistry.org This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. researchgate.net In this specific case, the vinylogous amide, 3-aminocyclohex-2-enone, serves as the cyclic amino-ketone precursor.

The reaction with an α,β-unsaturated ketone like but-3-en-2-one (B6265698) (methyl vinyl ketone) proceeds via an initial Michael addition of the enamine nitrogen to the unsaturated ketone, or via condensation between the amine and the ketone, followed by an intramolecular aldol-type condensation. The subsequent dehydration and aromatization (via tautomerization) steps lead to the formation of the stable fused heterocyclic system. The use of different carbonyl compounds allows for the synthesis of various analogues substituted at the 2- and 3-positions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Aminocyclohex-2-enone | But-3-en-2-one | Acid or Base | 2-methyl-7,8-dihydro-6H-quinolin-5-one |

| 3-Aminocyclohex-2-enone | Ethyl acetoacetate | Acid or Base | Ethyl 5-hydroxy-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate |

The Morita-Baylis-Hillman (MBH) reaction provides versatile adducts that serve as precursors for complex heterocyclic systems. A one-pot synthesis for 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives has been developed using MBH adduct acetates, cyclohexane-1,3-diones, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297).

This method involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base catalyst. An intermediate is formed, which then reacts with ammonium acetate or aqueous ammonia to undergo cyclization and form the desired 7,8-dihydroquinolin-5(6H)-one derivative. This approach is noted for its operational simplicity, mild reaction conditions, and good yields. A variety of solvents and bases can be employed, and the reaction can even be performed under solvent-free conditions.

| Baylis-Hillman Adduct Precursor | Dione | Base | Solvent | Product Yield |

| 2-(Acetoxy-(3-phenyl))methyl methacrylate | 5,5-dimethyl-1,3-cyclohexanedione | Triethylamine (B128534) | None | 85.6% |

| 2-(Acetoxy-(3-phenyl))methyl methacrylate | 5,5-dimethyl-1,3-cyclohexanedione | Triethylenediamine | Acetonitrile | 82.6% |

| 2-(Acetoxy-(3-phenyl))methyl methacrylate | 5,5-dimethyl-1,3-cyclohexanedione | Pyridine (B92270) | Ethanol (B145695) | 65.0% |

| 2-(Acetoxy-(3-nitrophenyl))methyl acrylate | 5,5-dimethyl-1,3-cyclohexanedione | Triethylamine | Ethanol | 91.0% |

The condensation of enaminones with β-dicarbonyl compounds provides another reliable route to substituted quinolinones. For instance, the reaction between 3-amino-5,5-dimethylcyclohex-2-en-1-one and various acylpyruvic acids (a class of β-dicarbonyl compounds) leads to the formation of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. This reaction proceeds efficiently and allows for the introduction of diverse substituents at the 2-position of the quinoline (B57606) ring, depending on the specific acylpyruvic acid used.

The Bohlmann-Rahtz pyridine synthesis traditionally involves the condensation of an enamine with an ethynylketone to produce a 2,3,6-trisubstituted pyridine. jk-sci.comwikipedia.org The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration. organic-chemistry.org This methodology can be adapted for the synthesis of the this compound core.

In this variant, 3-aminocyclohex-2-enone acts as the cyclic enamine component. Its reaction with an appropriate ethynylketone, such as but-3-yn-2-one, would first form the corresponding aminodiene intermediate. A subsequent heat- or acid-catalyzed cyclodehydration step would then yield the target quinolinone. jk-sci.comorganic-chemistry.org The versatility of the Bohlmann-Rahtz synthesis allows for modifications, such as using ammonium acetate to generate the enamine in situ from the corresponding dicarbonyl compound, which can streamline the process. jk-sci.com

Sequential reactions involving a Michael-type addition followed by an intramolecular cyclization are powerful tools for building heterocyclic rings. wikipedia.orgresearchgate.netmasterorganicchemistry.com The Doebner-Miller reaction is a classic example that falls into this category, where an aniline (B41778) reacts with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The mechanism is understood to begin with a conjugate (Michael) addition of the amine to the unsaturated system. wikipedia.org This is followed by cyclization onto the aromatic ring and subsequent dehydration and oxidation to form the quinoline.

For the synthesis of the target tetrahydroquinolinone, a related strategy can be employed. This involves the Michael addition of a suitable nucleophile to an acceptor, which sets the stage for the subsequent intramolecular cyclization to form the pyridine ring. A domino Michael-SNAr approach has been used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones, where a primary amine undergoes a Michael addition to an enone, followed by an intramolecular SNAr ring closure. nih.gov These principles can be adapted to construct the this compound framework by carefully selecting precursors that contain the requisite functionalities for the Michael addition and subsequent ring-closing steps.

Oxidative Aromatization in Dihydroquinolinone Formation

Oxidative aromatization is a crucial step in the synthesis of certain quinolinone derivatives, converting a dihydroquinolinone precursor to its fully aromatic counterpart. While many methods exist, the use of transition-metal-activated persulfate salts represents an economical and environmentally friendly approach. acs.orgfao.org This method has been successfully applied to the synthesis of various quinolin-2(1H)-one derivatives. acs.org

The reaction mechanism is proposed to involve a single-electron-transfer (SET) process. acs.org For instance, a transition metal like copper can activate a persulfate salt to form a sulfate (B86663) free radical (SO₄⁻•). This radical then facilitates the conversion of the 3,4-dihydroquinolin-2(1H)-one to a benzyl (B1604629) cation intermediate, which subsequently undergoes oxidative aromatization to yield the corresponding quinolin-2(1H)-one. acs.org While this specific example pertains to quinolin-2(1H)-ones, the underlying principle of oxidative aromatization is a key concept in the broader synthesis of quinolinone-containing structures. Other oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also known to be effective for the dehydrogenation of similar heterocyclic systems, leading to the formation of fully conjugated products. researchgate.net

In some cases, the aromatization of dihydroazolopyrimidines, previously thought to be unfeasible, has been achieved using reagents like diacetoxyiodobenzene (B1259982) in acetic acid at elevated temperatures. nih.govmdpi.com This highlights the ongoing development of new oxidative aromatization techniques applicable to a range of heterocyclic compounds.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of quinolinone derivatives. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgnih.gov This technique has been successfully employed in the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment. acs.org In these reactions, microwave irradiation of a mixture of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in a solvent like DMF leads to the formation of the desired products. acs.org

The key advantages of microwave-assisted synthesis include significantly reduced reaction times and often improved product yields compared to conventional heating methods. nih.govarkat-usa.org For example, in the synthesis of certain quinoline-fused 1,4-benzodiazepines, the condensation reaction under microwave irradiation at 80 °C resulted in excellent isolated yields of 92–97%, whereas conventional methods yielded only 62–65%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline-fused 1,4-benzodiazepines | Conventional Heating | Reflux | - | 62-65% | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Microwave Irradiation | 80 °C | - | 92-97% | nih.gov |

| 8-hydroxyquinolines | Conventional Heating | - | - | 34% | nih.gov |

| 8-hydroxyquinolines | Microwave Irradiation | - | - | 72% | nih.gov |

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and the use of potentially hazardous substances. Several methodologies have been developed for the synthesis of quinoline derivatives without the need for a solvent.

One such approach involves the reaction of a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione and ammonium acetate under solvent-free conditions at 90°C to produce a 7,8-dihydroquinolin-5(6H)-one derivative in good yield. google.com Another example is the synthesis of 2-aryl-7-methyl-1-phenyl-4-thioxo-1,4-dihydro-pyrano[4,3-d]pyrimidin-5-one, which proceeds efficiently in the absence of a solvent. tandfonline.com This method offers advantages such as mild reaction conditions, short reaction times, and high yields of biologically active products. tandfonline.com

Furthermore, nano-magnetic catalysts have been utilized for the solvent-free synthesis of pyrimido[4,5-b]quinolines at 120°C, resulting in yields between 79-96%. researchgate.net

The use of environmentally benign solvents is another cornerstone of sustainable chemistry. Water and ethanol are particularly attractive due to their low toxicity, availability, and minimal environmental impact. acs.org

Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been used as a precatalyst for the one-pot, rapid synthesis of 2-substituted quinolines under ultrasound irradiation in water. researchgate.net This three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in the presence of aerial oxygen provides the desired products in good yields. researchgate.net

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions.

Nontoxic Metal Catalysts: The use of non-toxic and abundant metals as catalysts is a significant area of research. Iron and copper are examples of readily available transition metals that can be used to activate persulfate salts for oxidative aromatization reactions. acs.orgfao.org A cobalt-amido cooperative catalyst has been reported for the efficient partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature. nih.gov Furthermore, a copper-catalyzed ring closure reaction between 2-bromobenzoic acid and guanidine (B92328) has been developed for the synthesis of substituted quinazoline (B50416) scaffolds. acs.org

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for many transformations. Proline has been used as an organocatalyst for the derivatization of dihydro-6H-quinolin-5-ones in aqueous media. researchgate.net

Table 2: Examples of Catalytic Methodologies

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Oxidative Aromatization | Transition-metal-activated persulfate salts (e.g., with Fe, Cu) | Economical and environmentally benign. | acs.orgfao.org |

| Partial Transfer Hydrogenation | Cobalt-amido cooperative catalyst | Selective conversion of quinolines to 1,2-dihydroquinolines at room temperature. | nih.gov |

| Ring Closure | Copper | Synthesis of substituted quinazoline scaffolds. | acs.org |

| Derivatization of dihydro-6H-quinolin-5-ones | Proline (Organocatalyst) | Metal-free catalysis in aqueous media. | researchgate.net |

Ultrasound-assisted synthesis provides an alternative energy source that can enhance reaction rates and yields. usp.br This technique has been successfully applied to the synthesis of quinoline derivatives. For example, the use of ultrasound irradiation in conjunction with a SnCl₂·2H₂O precatalyst in water facilitates the rapid, one-pot synthesis of 2-substituted quinolines. researchgate.net

Ultrasound has also been shown to be beneficial in the N-alkylation of the imidazole (B134444) ring in the synthesis of hybrid quinoline-imidazole derivatives, leading to a significant reduction in reaction time from 48–96 hours to just 1–2 hours. nih.gov This acceleration of the reaction, coupled with a slight increase in yields, highlights the efficiency of ultrasonic irradiation in organic synthesis. nih.gov

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, offering significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular complexity from simple starting materials. These strategies are particularly valuable for the construction of heterocyclic scaffolds such as quinolines. In the context of this compound and its analogues, several MCR methodologies have been developed, often employing readily available precursors and catalysts to achieve high yields and selectivity.

A notable approach involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative and a nitrogen source, such as ammonium acetate or aqueous ammonia, under the influence of a base catalyst. google.com This method provides a direct route to functionalized 7,8-dihydroquinolin-5(6H)-one derivatives. The reaction can be performed in an organic solvent or under solvent-free conditions, highlighting its potential for greener synthesis. google.comresearchgate.net The process typically involves a two-stage reaction within a single pot. Initially, the Baylis-Hillman adduct reacts with the 1,3-cyclohexanedione, followed by the addition of a nitrogen source to facilitate the cyclization and formation of the quinolinone ring. google.com

Another versatile one-pot protocol for the synthesis of quinoline-fused quinazolinones has been developed from the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide. acs.orgacs.org This reaction, promoted by p-toluenesulfonic acid (p-TSA), simultaneously constructs both the quinoline and quinazolinone rings. acs.orgacs.org The reaction conditions are typically optimized by adjusting the temperature and reaction time to maximize the yield of the desired fused heterocyclic product. acs.org

Furthermore, the Mannich reaction, a classic example of a three-component condensation, has been utilized for the one-pot synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov This reaction involves the condensation of an amine, formaldehyde, and a carbon acid, in this case, a tetrahydroquinoline precursor, often under reflux conditions with a catalytic amount of acid. nih.gov

The selection of catalysts plays a crucial role in the success of these one-pot syntheses. A range of catalysts, from simple bases like triethylamine to green promoters like p-toluenesulfonic acid, have been effectively employed. google.comacs.orgresearchgate.netbohrium.com The use of greener solvents such as ethanol and water, or even solvent-free conditions, aligns with the principles of sustainable chemistry. researchgate.netresearchgate.netbohrium.com

Detailed findings from selected one-pot syntheses of 7,8-dihydro-6H-quinolin-5-one analogues are presented in the tables below.

Table 1: One-Pot Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives from Baylis-Hillman Adducts google.com

| Baylis-Hillman Adduct | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Product | Yield (%) |

| 2-(Acetoxy-(3-phenyl))methyl methacrylate | 5,5-dimethyl-1,3-cyclohexanedione | Triethylamine | None | 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydro-6H-quinolin-5-one | 85.6 |

Table 2: One-Pot Synthesis of Quinoline-Appended Quinazolinones acs.org

| 2-Aminoaryl Ketone | 1,3-Dicarbonyl Compound | Aminobenzamide | Catalyst | Product | Yield (%) |

| 2-Aminoacetophenone | 1,3-Cyclohexanedione | Anthranilamide | p-TSA | Quinoline-appended quinazolinone | 17 |

| 2-Aminoacetophenone | 1,3-Cyclohexanedione | 2-Amino-5-bromobenzamide | p-TSA | Bromo-substituted quinoline-appended quinazolinone | - |

| 2-Aminoacetophenone | 1,3-Cyclohexanedione | 2-Amino-3,5-dibromobenzamide | p-TSA | Dibromo-substituted quinoline-appended quinazolinone | - |

Note: Specific yield for the bromo- and dibromo-substituted products were not detailed in the source material, but it was noted that the unsubstituted 2-aminobenzamide (B116534) gave a higher yield. acs.org

Chemical Reactivity and Derivatization Strategies of 2 Methyl 7,8 Dihydro 6h Quinolin 5 One

Functional Group Transformations and Interconversions

The primary sites for functional group transformations are the C5-carbonyl group and the nitrogen atom of the pyridine (B92270) ring.

The carbonyl group at the C5 position is susceptible to reduction by various reagents, leading to either the corresponding secondary alcohol or complete reduction to a methylene (B1212753) group.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective in converting the ketone to a secondary alcohol, yielding 2-methyl-5,6,7,8-tetrahydroquinolin-5-ol. This type of reduction is common for cyclic ketones and has been demonstrated in related tetrahydroquinoline systems where other functional groups, such as imines, are reduced using NaBH₄. nih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at mild temperatures.

For a more exhaustive reduction of the carbonyl group directly to a methylene (CH₂) group, harsher methods such as the Wolff-Kishner or Clemmensen reductions are generally employed. researchgate.net An alternative, modern approach involves ionic hydrogenation or catalytic hydrogenolysis. researchgate.net For instance, the use of triethylsilane in the presence of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) can achieve the direct reduction of a carbonyl function to a methyl or methylene group. researchgate.net This would transform 2-methyl-7,8-dihydro-6H-quinolin-5-one into 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476).

It is important to note that under certain catalytic hydrogenation conditions, particularly with catalysts like cobalt-amido complexes, the focus of the reduction can shift to the N=C bond of the pyridine ring, leading to 1,2-dihydroquinolines, although the reduction of a 2-methylquinoline (B7769805) under these specific conditions has been noted to fail, potentially due to steric hindrance. nih.gov

| Reagent/Condition | Product | Reaction Type | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) in Ethanol | 2-methyl-5,6,7,8-tetrahydroquinolin-5-ol | Carbonyl to Alcohol Reduction | nih.gov |

| Wolff-Kishner (H₂NNH₂, KOH) | 2-methyl-5,6,7,8-tetrahydroquinoline | Carbonyl to Methylene Reduction | researchgate.net |

| Triethylsilane / B(C₆F₅)₃ | 2-methyl-5,6,7,8-tetrahydroquinoline | Carbonyl to Methylene Reduction | researchgate.net |

Oxidation of this compound can occur at the nitrogen atom or on the ring system. The nitrogen atom of the quinoline (B57606) ring, being a tertiary amine embedded in an aromatic system, is readily oxidized to its corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. rsc.orgnih.gov The resulting product would be this compound 1-oxide. 5,6,7,8-Tetrahydroquinoline 1-oxide is a known intermediate for the synthesis of other quinoline derivatives. nih.gov

Another potential oxidative pathway is the aromatization of the partially saturated carbocyclic ring to form a phenol (B47542) derivative, 2-methylquinolin-5-ol. This type of oxidative rearomatization can be promoted under high-temperature conditions, sometimes facilitated by oxidants like pyridine-N-oxide. acs.org However, uncontrolled oxidation, for example with hot alkaline potassium permanganate (B83412) (KMnO₄), could potentially lead to the cleavage of the non-aromatic ring or oxidation of the methyl group, resulting in a mixture of products. youtube.comyoutube.com

| Reagent/Condition | Product | Reaction Type | Reference |

|---|---|---|---|

| m-CPBA or H₂O₂ | This compound 1-oxide | N-oxidation | rsc.orgnih.gov |

| High Temperature / Oxidant (e.g., PNO) | 2-methylquinolin-5-ol | Aromatization | acs.org |

Electrophilic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the this compound scaffold would occur on the pyridine ring, as the other ring is not aromatic. masterorganicchemistry.com The pyridine ring is inherently electron-deficient and thus deactivated towards electrophiles compared to benzene (B151609). This deactivation is exacerbated under the acidic conditions often required for EAS, which protonate the ring nitrogen. youtube.com

Nucleophilic Substitution Reactions on the Quinoline Ring System

Direct nucleophilic aromatic substitution (SNA) on the pyridine ring of the parent molecule is not feasible due to the absence of a suitable leaving group. mdpi.com However, if a leaving group, such as a halogen, is introduced at one of the ring positions (e.g., via electrophilic halogenation to produce a 3- or 4-halo derivative), subsequent SNA becomes possible.

The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles on these halogenated derivatives. Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chloro group can be displaced by various nucleophiles, including hydrazines, azides, and amines. mdpi.comresearchgate.net Similarly, a hypothetical 4-chloro-2-methyl-7,8-dihydro-6H-quinolin-5-one could react with a nucleophile like an amine (R-NH₂) to yield the corresponding 4-amino derivative. Such reactions are pivotal for building molecular complexity from the quinoline core. acs.org

Radical Addition Reactions (e.g., with Phosphorus Nucleophiles)

Radical addition reactions typically target the multiple bonds within a molecule. dalalinstitute.com For this compound, the C=N and C=C bonds of the pyridine ring are potential sites for such additions. These reactions are initiated by a radical species, which adds to the π-system to create a new radical intermediate that then propagates the reaction. scribd.com

While specific studies on radical additions to this exact compound are not widely documented, reactions involving phosphorus-centered radicals with N-heterocycles are known. For instance, the radical phosphonylation of heteroarenes can be achieved using phosphonating agents in the presence of a radical initiator. This would involve the addition of a phosphonyl radical (e.g., •P(O)(OR)₂) to the pyridine ring, likely at a position influenced by both steric and electronic factors, to form a carbon-phosphorus bond.

Dimerization and Oligomerization Studies

The structure of this compound possesses functionalities that could potentially lead to dimerization or oligomerization under specific conditions. One plausible pathway is an aldol-type condensation reaction, where the enolate of the C5-ketone acts as a nucleophile, attacking the carbonyl group of a second molecule. Subsequent dehydration could lead to a dimeric product.

Another potential route involves radical-mediated dimerization. Oxidation of a related phenol compound, 2,2,5,7,8-pentamethylchroman-6-ol (a vitamin E model), generates a chromanoxyl radical that can undergo dimerization. nih.gov A similar one-electron oxidation of the enol form of this compound could generate a radical species capable of C-C or C-O bond formation to yield a dimer.

Furthermore, quinoline derivatives are used as ligands in transition metal catalysis. N-(2-substituted-5,6,7-trihydroquinolin-8-ylidene)-arylaminonickel dichlorides, derived from a similar quinolinone core, have been shown to be highly active catalysts for ethylene (B1197577) oligomerization. researchgate.net This suggests that this compound could serve as a precursor to ligands for catalytic systems involved in oligomerization processes. nih.gov

Rearrangement Reactions of 7,8-dihydroquinolin-5(6H)-one Oxime Derivatives (e.g., Beckmann Reaction)

The Beckmann rearrangement is a well-established organic reaction that transforms an oxime into an amide. nih.govwikipedia.org In the case of cyclic oximes, this acid-catalyzed rearrangement yields lactams, which are cyclic amides. wikipedia.orgyoutube.com The oxime of a 7,8-dihydroquinolin-5(6H)-one derivative, such as this compound oxime, is a suitable substrate for this transformation, leading to the formation of a seven-membered ring lactam.

The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid or polyphosphoric acid, converting it into a good leaving group (water). wikipedia.orgorganic-chemistry.org This is followed by the migration of the alkyl group that is in the anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration occurs in a concerted step with the expulsion of water, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion results in the formation of the corresponding lactam. masterorganicchemistry.com

For the oxime of this compound, two possible regioisomeric lactams can be formed, depending on which of the two non-equivalent alkyl groups attached to the original carbonyl carbon migrates. The migration of the C4 carbon would lead to the formation of 3-methyl-1,3,4,7,8,9-hexahydro-2H-quinolino[4,5-b]azepin-2-one , while migration of the C6 carbon would result in 2-methyl-3,4,6,7,8,9-hexahydro-1H-quinolino[5,6-b]azepin-1-one . The stereochemistry of the starting oxime (E or Z isomer) dictates which product is formed.

A variety of reagents can be employed to catalyze the Beckmann rearrangement, offering alternatives to strong mineral acids. These include tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org The choice of catalyst and reaction conditions can be crucial in controlling the regioselectivity of the rearrangement and minimizing potential side reactions, such as the Beckmann fragmentation. wikipedia.org

Table 1: Potential Lactam Products from Beckmann Rearrangement of this compound Oxime

| Migrating Group | Product Name | Structure |

|---|---|---|

| C4-Alkyl group | 3-methyl-1,3,4,7,8,9-hexahydro-2H-quinolino[4,5-b]azepin-2-one | (Structure not available) |

| C6-Alkyl group | 2-methyl-3,4,6,7,8,9-hexahydro-1H-quinolino[5,6-b]azepin-1-one | (Structure not available) |

Note: The specific isomer formed depends on the stereochemistry of the oxime precursor.

Prototropic Tautomerization in Quinolinone Systems

Prototropic tautomerism refers to the chemical equilibrium between structural isomers (tautomers) that can be interconverted by the migration of a proton. wikipedia.org A common and well-studied form of prototropic tautomerism is keto-enol tautomerism, where an equilibrium exists between a ketone (keto form) and an enol (an alkene with a hydroxyl group). libretexts.orgmasterorganicchemistry.com

The compound this compound possesses α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) at the C4 and C6 positions, making it capable of undergoing keto-enol tautomerism. This tautomerization can be catalyzed by either acid or base. wikipedia.orglibretexts.org

Under basic conditions, a base abstracts an α-hydrogen, leading to the formation of a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen yields the enol tautomer. In an acidic medium, the carbonyl oxygen is first protonated, and then a base (such as the solvent) removes an α-hydrogen to form the enol.

For this compound, two primary enol tautomers are possible, resulting from the removal of a proton from either the C4 or C6 position.

Enol form 1: 2-methyl-5-hydroxy-7,8-dihydroquinoline (formed by deprotonation at C4)

Enol form 2: 2-methyl-5-hydroxy-5,6-dihydroquinoline (formed by deprotonation at C6)

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic and steric properties of the molecule. masterorganicchemistry.com In many simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.com However, in certain systems, such as those with extended conjugation or the possibility of intramolecular hydrogen bonding in the enol form, the stability of the enol can be enhanced. masterorganicchemistry.comnih.gov

The study of prototropic equilibria in related hydroxyquinoline systems has demonstrated the existence of multiple tautomeric forms in solution, including quinonoid structures. nih.govresearchgate.net The specific tautomeric distribution for this compound would require detailed spectroscopic and computational analysis.

Table 2: Tautomeric Forms of this compound

| Tautomeric Form | Name | Key Structural Feature |

|---|---|---|

| Keto | This compound | Carbonyl group (C=O) at position 5 |

| Enol (from C4) | 2-methyl-5-hydroxy-7,8-dihydroquinoline | Hydroxyl group (-OH) at position 5 and a C4=C5 double bond |

| Enol (from C6) | 2-methyl-5-hydroxy-5,6-dihydroquinoline | Hydroxyl group (-OH) at position 5 and a C5=C6 double bond |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 7,8 Dihydro 6h Quinolin 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

One-dimensional NMR spectra provide fundamental information about the number and types of atoms in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-methyl-7,8-dihydro-6H-quinolin-5-one, characteristic signals are expected for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the two methylene (B1212753) groups in the saturated ring, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the nitrogen heteroatom.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon, the sp²-hybridized carbons of the pyridine ring, the sp³-hybridized carbons of the saturated ring, and the methyl carbon. Theoretical calculations and comparisons with similar quinoline (B57606) derivatives help in the precise assignment of these signals. tsijournals.com

¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for probing the electronic environment of nitrogen atoms within heterocyclic systems. researchgate.net For this compound, a single ¹⁵N resonance would be expected for the quinoline nitrogen. The chemical shift of this nitrogen is sensitive to factors like protonation and conformation, providing insights into the molecule's behavior in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | C | - | ~162 |

| 2-CH₃ | CH₃ | ~2.5 | ~19 |

| 3 | CH | ~7.1 | ~122 |

| 4 | CH | ~7.9 | ~144 |

| 4a | C | - | ~127 |

| 5 | C=O | - | ~197 |

| 6 | CH₂ | ~2.8 | ~38 |

| 7 | CH₂ | ~2.1 | ~22 |

| 8 | CH₂ | ~2.5 | ~29 |

| 8a | C | - | ~148 |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons at C-3 and C-4 on the pyridine ring, and along the aliphatic chain from the C-6 protons to the C-7 protons, and from the C-7 protons to the C-8 protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to. sdsu.edu It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal around 2.5 ppm would correlate with the methyl carbon signal around 19 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for connecting different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include those from the methyl protons (2-CH₃) to the C-2 and C-3 carbons, and from the C-6 methylene protons to the C-5 carbonyl carbon, confirming the placement of these groups.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Obtained |

|---|---|---|

| COSY | H-6 ↔ H-7, H-7 ↔ H-8 | Confirms the -CH₂-CH₂-CH₂- connectivity in the saturated ring. |

| COSY | H-3 ↔ H-4 | Confirms adjacency of protons on the pyridine ring. |

| HSQC | H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8 | Assigns the specific ¹³C signals for each methylene group. |

| HMBC | 2-CH₃ protons ↔ C-2, C-3 | Confirms the attachment of the methyl group at the C-2 position. |

| HMBC | H-6 protons ↔ C-5 (carbonyl), C-7, C-4a | Confirms the position of the carbonyl group and the ring fusion. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nist.gov For this compound (C₁₀H₁₁NO), the expected exact mass can be calculated and confirmed using HRMS. acs.orgacs.org The fragmentation pattern observed in the mass spectrum offers additional structural clues. Common fragmentation pathways for related tetrahydroquinolines involve cleavages within the saturated ring system. mcmaster.ca

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight (Nominal) | 161 |

| Calculated Exact Mass [M+H]⁺ | 162.0913 |

| HRMS Confirmation | Provides elemental composition to distinguish from other isomers. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone. researchgate.net Other key absorptions would include C=C and C=N stretching vibrations from the aromatic ring and C-H stretching from the aliphatic and aromatic parts of the molecule. nist.gov

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated ketone) | Stretching | ~1680 - 1660 |

| C=C / C=N (Aromatic Ring) | Stretching | ~1600 - 1450 |

| C-H (sp² carbons) | Stretching | ~3100 - 3000 |

| C-H (sp³ carbons) | Stretching | ~3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The conjugated system of this compound, which includes the pyridine ring fused to the enone system, is expected to show characteristic π→π* and n→π* transitions. researchgate.netrjptonline.org The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation in the molecule. nist.gov

Table 5: Expected UV-Visible Absorption Data

| Electronic Transition | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π→π | Conjugated enone and pyridine ring | ~250 - 320 |

| n→π | Carbonyl group | ~330 - 380 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles. For a related compound, 5,6,7,8-tetrahydroquinolin-8-one, X-ray analysis showed that the pyridine ring is planar, while the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. nih.gov Similar structural features would be expected for the 2-methyl derivative, with the crystal packing likely influenced by intermolecular interactions. msu.ru

Table 6: Representative Crystallographic Data from a Related Tetrahydroquinolinone Structure

| Parameter | Example Value (from a similar structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (C=O) | ~1.26 Å |

| Key Bond Length (C=N) | ~1.35 Å |

| Saturated Ring Conformation | Sofa / Half-chair |

Computational Chemistry and Theoretical Investigations of 2 Methyl 7,8 Dihydro 6h Quinolin 5 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the properties of molecules like 2-methyl-7,8-dihydro-6H-quinolin-5-one. nih.gov DFT is employed to calculate structural, electronic, and optical properties, offering a balance between accuracy and computational cost. nih.govnih.gov

The first step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov Using methods like DFT with a functional such as B3LYP and a basis set like 6-311G(d,p), researchers can determine the equilibrium geometry, corresponding to the minimum energy state on the potential energy surface. rjptonline.orgnih.govasianpubs.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, these calculations help in understanding the planarity of the ring systems and the orientation of substituent groups. asianpubs.org Conformational analysis, particularly for the partially saturated cyclohexanone (B45756) ring in this compound, is essential to identify the most stable conformers (e.g., chair, boat) and the energy barriers between them. mdpi.com

Table 1: Representative Theoretical Calculation Parameters This table is for illustrative purposes to show typical data obtained from DFT calculations, as specific values for this compound are not available in the cited literature.

| Parameter | Typical Method | Basis Set | Output |

| Geometry Optimization | DFT (B3LYP) | 6-311G(d,p) | Bond Lengths (Å), Bond Angles (°) |

| Electronic Properties | DFT (B3LYP) | 6-311G(d,p) | HOMO/LUMO Energies (eV) |

| Spectra Simulation | TD-DFT | 6-31++G(d,p) | Absorption Wavelengths (nm) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.com The HOMO-LUMO energy gap (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity. ossila.comresearchgate.net For related quinoline structures, the HOMO is often distributed over the aromatic rings, while the LUMO's location can be influenced by electron-withdrawing groups. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecule's surface. In MEP maps, red regions indicate high electron density (nucleophilic sites), often found around electronegative atoms like oxygen and nitrogen, while blue regions represent low electron density (electrophilic sites). researchgate.net For a ketone like this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen.

Quantum chemical calculations are used to simulate vibrational spectra (Infrared and Raman), which can aid in the interpretation of experimental data. asianpubs.org By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. kit.eduresearchgate.net These calculated frequencies are often scaled to better match experimental values. This analysis allows for the assignment of specific vibrational modes, such as C=O stretching, C-H bending, and ring deformation modes, to the observed peaks in experimental IR and Raman spectra. asianpubs.orgkit.edu While detailed vibronic-mode coupling analysis for this specific molecule is not documented in the provided sources, this advanced computational technique investigates the interaction between electronic transitions and vibrational modes.

Table 2: Illustrative Vibrational Mode Assignments This table provides examples of how vibrational modes are assigned based on DFT calculations for related compounds, as specific data for this compound is not available.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | ~1700 |

| C=C Aromatic Stretch | ~1600-1450 |

| C-H Aromatic Bend | ~1300-1000 |

| C-H Aliphatic Stretch | ~2950-2850 |

Electronic Absorption Spectra Predictions (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide information on the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov For quinoline derivatives, these calculations help identify π→π* and n→π* transitions and how they are affected by substituents and solvent environments. nih.govresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. While specific studies involving this compound as a reactant are not detailed in the available literature, the general approach involves identifying reactants, products, intermediates, and, crucially, transition states. nih.gov For instance, the synthesis of quinoline derivatives via methods like the Skraup or Doebner-Miller reactions has been studied computationally to understand the reaction pathways. nih.govbrieflands.com Transition state theory combined with DFT calculations allows for the determination of activation energies, which helps in predicting the feasibility and kinetics of a proposed reaction mechanism. researchgate.net

Basicity and Protonation State Studies

The basicity of nitrogen-containing heterocycles like this compound is a key property that can be investigated computationally. Theoretical methods can predict the proton affinity and calculate the pKa value of the molecule in different solvents. nih.govmassey.ac.nz These calculations involve optimizing the geometry of both the neutral and protonated forms of the molecule and then determining the free energy change of the protonation reaction. nih.gov For a molecule with multiple potential protonation sites, such as the quinoline nitrogen and the carbonyl oxygen, computational studies can identify the most favorable site of protonation by comparing the energies of the different protonated isomers. nih.govresearchgate.net For related non-aromatic nitrogen heterocycles, calculations have shown that protonation sites can be highly dependent on the molecular structure and solvent effects. nih.gov

Structure-Property Relationship (SPR) Elucidation through Computational Modeling

The exploration of structure-property relationships (SPR) through computational modeling provides profound insights into the behavior and potential applications of chemical compounds. For this compound, computational techniques are instrumental in correlating its structural and electronic features with its physicochemical properties and potential biological activities. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT) calculations, and molecular docking, offer a rational basis for understanding and predicting the compound's characteristics.

The this compound scaffold can exist in different tautomeric forms, primarily the keto-enol and imine-enamine forms. The equilibrium between these tautomers is crucial as it can significantly affect the compound's reactivity, polarity, and interaction with biological targets. Computational studies on related quinolinone systems have demonstrated that the relative stability of tautomers is influenced by factors such as substitution patterns and the solvent environment. researchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of the possible tautomers of this compound. By calculating the Gibbs free energy of each tautomer, their relative populations at equilibrium can be predicted. For instance, studies on similar quinolinone structures have often found the keto form to be the more stable tautomer. researchgate.netchemrxiv.org

Table 1: Illustrative DFT Calculation of Relative Energies for Tautomers of this compound

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 5-keto (quinolin-5-one) |  | 0.00 | 0.00 |

| 5-enol (quinolin-5-ol) |  | +5.8 | +3.2 |

| 8-enamine |  | +12.3 | +9.5 |

| Note: The structural images and energy values are illustrative and represent the type of data generated from DFT calculations. |

These calculations help in understanding which tautomeric form is likely to predominate under specific conditions, which is essential for interpreting experimental data and for designing experiments.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.org For quinolinone derivatives, QSAR studies have been successfully applied to explore their potential as antimicrobial or anticancer agents. nih.govrsc.org

A QSAR study on this compound and its analogues would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, often represented by LogP.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a subset of these descriptors with an observed property, such as inhibitory concentration (IC50) against a particular biological target. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Calculated for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Physicochemical | Molecular Weight | 161.20 |

| Physicochemical | LogP | 1.909 |

| Electronic | Dipole Moment | 3.45 D |

| Topological | Polar Surface Area (PSA) | 29.96 Ų |

| 3D | Molecular Volume | 142.1 ų |

| Note: These values are based on available data and standard computational methods and serve as examples of descriptors used in QSAR studies. nbinno.com |

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

For this compound, molecular docking studies would be employed to investigate its potential interactions with various enzymes or receptors. This involves:

Obtaining the three-dimensional structure of the target protein, usually from a crystallographic database.

Generating a 3D conformation of the this compound molecule.

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses to estimate the binding affinity.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein. This information is invaluable for understanding the molecular basis of the compound's activity and for suggesting modifications to improve its binding.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | LYS78, GLU95, PHE150 |

| Types of Interactions | Hydrogen bond with LYS78 (carbonyl oxygen), Hydrophobic interaction with PHE150 (methyl group and quinoline ring) |

| Note: This table is illustrative of the output from a molecular docking simulation. |

By combining the insights from DFT calculations, QSAR modeling, and molecular docking, a comprehensive understanding of the structure-property relationships of this compound can be achieved. This computational approach is a powerful tool for the rational design and optimization of new molecules with desired properties.

Medicinal Chemistry and Preclinical Pharmacological Relevance of 2 Methyl 7,8 Dihydro 6h Quinolin 5 One Analogues

Design and Synthesis of Novel Analogues

The development of new, effective therapeutic agents based on the dihydroquinolinone scaffold begins with thoughtful design and versatile synthesis strategies.

Rational Design Principles for Dihydroquinolinone Scaffolds

Rational drug design for dihydroquinolinone analogues involves a targeted approach to optimize their interaction with specific biological molecules, often enzymes like protein kinases, which are crucial in cancer signaling pathways. nih.govnih.gov This strategy relies on understanding the three-dimensional structure of the target protein and the mechanism of action of existing inhibitors. benthamscience.com

Key principles include:

Scaffold Hopping and Modification: The dihydroquinolinone core is a favorable scaffold for developing inhibitors, for instance, against the epidermal growth factor receptor (EGFR), due to its affinity for the active site. nih.gov Design efforts often focus on modifying this core to enhance binding affinity and selectivity.

Introduction of Specific Functional Groups: Strategic placement of functional groups is used to create specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. For example, modeling studies can guide the design of analogues that bind strongly to the active sites of enzymes like succinate (B1194679) dehydrogenase (SDH) or various kinases. nih.gov

Improving Pharmacokinetic Properties: Rational design is also employed to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the molecules. nih.gov This can involve introducing groups that block metabolic pathways or improve solubility, thereby increasing oral bioavailability and stability. benthamscience.com For instance, the fluorination of the quinoline (B57606) ring can increase membrane permeability, while protecting hydroxyl groups may enhance bioavailability.

Diversity-Oriented Synthesis of Substituted 2-methyl-7,8-dihydro-6H-quinolin-5-one Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating large collections, or libraries, of structurally diverse small molecules without a specific biological target in mind initially. cam.ac.ukrsc.org This approach aims to explore vast areas of "chemical space" to discover novel biological activities. cam.ac.ukfrontiersin.org The application of DOS to natural product scaffolds is a valuable option as it accelerates the identification of new compounds starting from biologically relevant structures. nih.gov

For the this compound scaffold, a DOS approach would involve:

Building Block Strategy: Starting with a common precursor, such as m-toluidine, various building blocks can be introduced through a series of reactions to generate a library of analogues. brieflands.com For example, amino dimethoxyacetophenones have been used as versatile starting blocks for the DOS of analogues of natural products like quinolones. nih.gov

Multicomponent Reactions: Efficient synthetic methods, such as one-pot multicomponent reactions, can be employed to rapidly generate complexity. For instance, polysubstituted 4,6,7,8-tetrahydroquinolin-5(1H)-ones can be synthesized in high yields through ultrasound-irradiated reactions involving an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov

Scaffold Diversification: The core dihydroquinolinone structure can be subjected to various chemical transformations to create different molecular skeletons. cam.ac.uk For example, 2-aryl-4-quinolones can be synthesized and then further modified through alkylation or deprotection to create a diverse set of derivatives. nih.gov Recent advances include catalytic annulation of α,β-unsaturated N-arylamides to produce dihydroquinolin-2(1H)-ones. mdpi.com

Structure-Activity Relationship (SAR) Studies of Dihydroquinolinone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically modifying the chemical structure and observing the effect on pharmacological activity, researchers can identify key structural features required for potency and selectivity. nih.govtechnologynetworks.com

Impact of Substituent Modifications on Biological Activity

For dihydroquinolinone derivatives, SAR studies have revealed that the type and nature of substituents on the core and its appended groups significantly influence their biological effects, such as anticancer and kinase inhibitory activities. nih.govnih.gov

Substituents on Aryl Groups: In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the substitution pattern on a phenyl ring attached to the core was critical. Analogues with electron-withdrawing groups (e.g., -Cl, -Br, -F) generally showed higher inhibitory activity against EGFR compared to those with electron-donating groups (e.g., -CH3, -OCH3).

Linker Modifications: The linker connecting different parts of the molecule can be crucial. In one study of 4-arylamino-quinazoline derivatives, urea (B33335) linkers were found to be more favorable for inhibitory activity than thiourea-containing linkers.

Heterocyclic Substitutions: The replacement of a benzene (B151609) ring with a heterocycle, such as furan, has been shown to be critical for the cytotoxic activity of certain chalcone-hydroquinone hybrids. mdpi.com The subsequent incorporation of a pyrazoline heterocycle into these structures was also significant in producing new cytotoxic molecules. mdpi.com

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Anilino-quinazoline derivatives | EGFRT790M/L858R Inhibition | Urea linkers are more favorable for inhibitory activity compared to thiourea-containing derivatives. | |

| Quinoline-5-sulfonamides | Anticancer & Antibacterial | An unsubstituted phenolic group at position 8 is essential for biological activity; blocking it with a methyl group leads to a total loss of activity. mdpi.com | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Antiproliferative Activity | The activity at position 5 increases in the order OCH3 > CH3 > H. A free N-1 atom on the quinoline moiety is also important for activity. mdpi.com | mdpi.com |

| 2,3-Dihydroquinolin-4(1H)-one analogues | Antifungal Activity (Botrytis cinerea) | Compound 4e, with specific substitutions, showed stronger antifungal activity than the commercial fungicide fluopyram. nih.gov | nih.gov |

Positional Effects of Functional Groups on Pharmacological Profile

Effect of Hydroxyl Group Position: For a series of quinoline-5-sulfonamide (B3425427) derivatives, an unsubstituted phenolic hydroxyl group at position 8 of the quinoline ring was found to be a key structural fragment necessary for both anticancer and antibacterial activity. mdpi.com When this hydroxyl group was blocked (e.g., by converting it to a methoxy (B1213986) group), the biological activity was completely lost. mdpi.com

Substitutions at the C-2 and C-4 Positions: In a study of dihydropteridinone derivatives (structurally related to dihydroquinolinones), the greatest antiproliferative activities were achieved with a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position. nih.gov

Substitutions at the C-5 Position: For a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the substitution pattern at position 5 on the quinoline moiety was highly relevant. mdpi.com The antiproliferative activity was shown to increase in the order of substituent: OCH3 > CH3 > H. mdpi.com

Stereochemistry: Chirality plays a significant role in biological activity. For certain 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, pure enantiomers were synthesized to investigate how their stereochemistry impacts their biological effect. nih.gov

Preclinical Pharmacological Investigations (in vitro and in vivo models)

Preclinical studies are essential to evaluate the therapeutic potential of newly synthesized compounds. These investigations use both cellular (in vitro) and animal (in vivo) models to assess efficacy and mechanism of action before any human trials. youtube.com

In vitro models that mimic human tissue environments are crucial for accelerating the drug discovery process by providing predictive data on a compound's safety and efficacy. technologynetworks.com A small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested for antiproliferative activity against a panel of cancer and non-cancer cell lines. nih.gov Dihydroquinoline derivatives have also been investigated as potential anticancer agents through in silico molecular docking studies and subsequent in vitro tests on various cell lines. nih.govresearchgate.net

Some key findings from in vitro studies include:

Antiproliferative Activity: Analogues have been tested against a wide range of human cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), biphasic mesothelioma (MSTO-211H), and metastatic breast adenocarcinoma (MDA-MB-231). nih.govnih.gov

Enzyme Inhibition: Analogues have been evaluated for their ability to inhibit specific enzymes implicated in disease. For example, quinolinone derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), succinate dehydrogenase (SDH), and mutant isocitrate dehydrogenase 1 (mIDH1). nih.govnih.govnih.gov

Mechanism of Action: Studies have explored the underlying mechanisms of action. For instance, the most active compounds from one library were found to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of cellular reactive oxygen species (ROS) in cancer cells. nih.gov Other studies using Annexin-V/PI binding assays have shown that some derivatives induce apoptosis. nih.gov

| Compound | Cell Line | Activity Metric (IC50 in µM) | Reference |

|---|---|---|---|

| Dihydroquinoline Derivative (M-CNP) | B16F10 (mouse melanoma) | 14.07 | researchgate.net |

| Dihydroquinoline Derivative (M-CNP) | MDA-MB-231 (breast adenocarcinoma) | 15.21 | researchgate.net |

| Compound 6k (dihydropteridinone) | HCT-116 (colon carcinoma) | 3.29 | nih.gov |

| Compound 6k (dihydropteridinone) | HeLa (cervical cancer) | 6.75 | nih.gov |

| Compound 3c (quinoline-5-sulfonamide) | C-32 (amelanotic melanoma) | 16.5 | mdpi.com |

| Compound 3c (quinoline-5-sulfonamide) | MDA-MB-231 (breast adenocarcinoma) | 22.5 | mdpi.com |

| Compound 4e (dihydroquinolin-4-one) | Botrytis cinerea | Better than fluopyram | nih.gov |

In vivo studies typically use animal models to confirm the efficacy observed in vitro. youtube.com For example, quinolinone-based mIDH1 inhibitors have demonstrated robust preclinical activity in human tumor xenograft models in mice, supporting their further development as therapeutic agents. nih.gov

Biological Target Identification and Validation

The therapeutic effects of quinoline derivatives are mediated through their interaction with a diverse range of biological targets. For analogues of this compound, research has identified several key proteins and enzymes whose modulation underlies their pharmacological activity.

In the context of neurological disorders, certain quinoline derivatives act as selective and potent noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.govnih.gov The mGlu1 receptor is a crucial target in the central nervous system, and its modulation is being explored for the treatment of acute neurological conditions. researchgate.net

For their anticancer properties, these analogues have been shown to interact with multiple targets. Molecular docking studies have implicated human aldehyde dehydrogenase 1A1 (ALDH1A1), human DNA topoisomerase I (htopoI), and various protein kinases as potential targets. researchgate.netnih.gov The kinase targets include c-met kinase, rapidly accelerated fibrosarcoma (RAF) kinase, phosphoinositide 3-kinase (PI3K), and extracellular signal-regulated kinase (ERK), among others. arabjchem.org Additionally, some 2-arylquinoline derivatives have shown regulatory potential for lysine (B10760008) demethylase (KDM) proteins, such as KDM5A and KDM4A/B, and the HER-2 protein. rsc.org

In the realm of infectious diseases, the targets for quinoline analogues are distinct. The antibacterial action of some derivatives is attributed to the inhibition of bacterial DNA topoisomerases. nih.gov For antitubercular activity, a key target is the mycobacterial ATP synthase, which is inhibited by diarylquinoline derivatives like bedaquiline. nih.gov Notably, some ring-substituted quinoline analogues are believed to act via mechanisms that are different from those of existing tuberculosis drugs, suggesting they engage with novel mycobacterial targets. researchgate.net

Mechanisms of Action at the Molecular and Cellular Level

The interaction of this compound analogues with their biological targets triggers a cascade of molecular and cellular events that produce their therapeutic effects.

The anticancer mechanism of several tetrahydroquinolinone derivatives involves the induction of programmed cell death, or apoptosis. researchgate.net These compounds can trigger both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. researchgate.net This is often preceded by cell cycle arrest, with studies showing that certain analogues can halt the cell cycle at the G2/M phase. researchgate.net Another identified mechanism is the induction of mitochondrial membrane depolarization and the subsequent production of cellular reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells. nih.gov

In their role as neurological modulators, the mechanism is defined by their specific interaction with receptors. For instance, certain quinoline derivatives function as noncompetitive antagonists at the mGlu1 receptor, meaning they bind to an allosteric site on the receptor to prevent its activation, rather than competing with the natural ligand at the binding site. nih.gov

The antimicrobial mechanisms are varied. As inhibitors of mycobacterial ATP synthase, they disrupt the energy metabolism of Mycobacterium tuberculosis, leading to cell death. nih.gov The ability of some quinoline analogues to overcome resistance to standard tuberculosis drugs suggests they employ novel mechanisms of action that are not susceptible to existing resistance pathways. researchgate.net Antiviral activity, a broader potential for the quinoline class, generally involves the inhibition of viral reproduction by interfering with specific stages of the viral life cycle, such as entry, replication, or release from the host cell. youtube.com

Exploration in Specific Therapeutic Areas

Analogues of this compound have shown significant promise as broad-spectrum antimicrobial agents.

Antitubercular Activity: The quinoline core is central to some of the most important developments in tuberculosis (TB) treatment. nih.govaustinpublishinggroup.com Derivatives have shown potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). researchgate.netrsc.org Research has identified quinoline-isoxazole compounds with submicromolar activity against replicating Mtb and significant activity against non-replicating persistent bacteria. acs.org The absence of cross-resistance with established TB drugs highlights their potential to combat resistant infections. researchgate.net

Table 1: Antitubercular Activity of Selected Quinoline Analogues

| Compound Class/Derivative | Target Strain | Activity (MIC or % Inhibition) | Citation |

|---|---|---|---|

| 2,4-disubstituted quinolines | M. tuberculosis H37Rv | 99% inhibition at 6.25 µg/mL | researchgate.net |

| 2,4-disubstituted quinolines | Isoniazid-resistant TB | >90% inhibition at 12.5 µg/mL | researchgate.net |

| Quinolone derivative (6b21) | MDR-TB | MIC: 0.9 µg/mL | rsc.org |

| Quinolone derivative (6b12) | MDR-TB | MIC: 2.9 µg/mL | rsc.org |

| Quinoline-isoxazole (7g) | Replicating M. tuberculosis | MIC: 0.77 µM | acs.org |

| Quinoline-isoxazole (13) | Replicating M. tuberculosis | MIC: 0.95 µM | acs.org |

Antibacterial and Antifungal Activity: Quinolyl hydrazone analogues have demonstrated excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogenic bacterial strains. nih.govresearchgate.net Quinoline-based hydroxyimidazolium hybrids are particularly potent against Staphylococcus aureus, with one derivative showing a MIC value of 2 µg/mL. nih.gov In terms of antifungal properties, substituted 2-methyl-8-quinolinols have been tested against a range of fungi, with 5,7-dichloro and 5,7-dibromo derivatives showing the highest fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes. nih.govnih.gov Other derivatives have shown notable activity against Cryptococcus neoformans and Candida albicans. nih.govresearchgate.net

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. nih.gov While many treatments focus on the dopaminergic system, modulating the glutamatergic system represents an alternative therapeutic strategy. drugbank.com Analogues of this compound have been identified as potent and selective noncompetitive antagonists of the mGlu1 receptor. nih.govresearchgate.net The antagonism of mGlu1 receptors is a validated approach for neuroprotection and is being investigated for its potential in treating neurological disorders. researchgate.net One highly potent compound developed from a quinoline series demonstrated an antagonist potency of 0.5 nM for the human mGlu1 receptor, showcasing the potential of this chemical class to yield powerful neurological modulators. nih.gov

The development of quinoline-based compounds as anticancer agents is an active area of research. arabjchem.org Analogues have demonstrated cytotoxicity against a wide panel of human cancer cell lines. nih.govnih.gov Tetrahydroquinolinone derivatives, for example, have shown potent cytotoxicity toward lung (A549) and colon (HTC-116) cancer cells by inducing cell cycle arrest and apoptosis. researchgate.net Studies on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed selective cytotoxicity against cervical (HeLa) and prostate (PC3) cancer cell lines, with some compounds showing high selectivity compared to the standard drug doxorubicin. rsc.org The mechanism behind this activity is linked to the induction of mitochondrial damage and the production of reactive oxygen species in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Analogues

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Citation |

|---|---|---|---|

| Tetrahydroquinolinone (4a) | Lung (A549) | Potent cytotoxicity | researchgate.net |

| Tetrahydroquinolinone (4a) | Colon (HTC-116) | Potent cytotoxicity | researchgate.net |

| Dihydroquinazolinone (10f) | Colon (HCT-116) | 4.87 µM (72h) | nih.govnih.gov |

| Dihydroquinazolinone (10f) | Breast (MCF-7) | 14.70 µM (72h) | nih.govnih.gov |

| Quinolyl hydrazone (18j) | NCI 60 Cell Line Panel | GI₅₀: 0.33 to 4.87 µM | nih.gov |

| 2-Arylquinoline (13) | Cervical (HeLa) | 8.3 µM | rsc.org |

| Tetrahydroquinoline (18) | Cervical (HeLa) | 13.15 µM | rsc.org |

The quinoline scaffold is present in several compounds with known antiviral properties. nih.govnih.gov Research has shown that quinoline derivatives have the potential to be active against a variety of viruses, including Zika virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. nih.govnih.gov The mechanism of action for antiviral drugs typically involves inhibiting a key stage in the viral life cycle, such as attachment to the host cell, replication of the viral genome, or the assembly and release of new virus particles. youtube.com While the broader class of quinolines shows significant promise, specific research focusing on the antiviral activity of this compound analogues is an emerging area. The structural versatility of the quinoline core suggests that targeted modifications could lead to the development of potent antiviral agents. nih.gov

Molecular Interactions with Biomolecules (e.g., DNA, Kinase Proteins)

The interaction of this compound analogues with biological macromolecules is a critical determinant of their pharmacological activity. Research has demonstrated that these compounds and their close structural relatives can engage with crucial cellular components such as nucleic acids and proteins, particularly kinases, through a variety of molecular interactions.

Interaction with DNA:

Analogues of this compound have been shown to interact with DNA, a key target for many anticancer agents. For instance, a series of synthesized 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones demonstrated effective photocleavage of pUC-19 plasmid DNA upon irradiation at 365 nm. thesciencein.org This suggests a potential mechanism of action involving DNA damage.

Furthermore, certain quinoline-based compounds act as DNA hypomethylating agents by inhibiting DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation. nih.govbiorxiv.org One such quinoline-based compound, SGI-1027, was found to inhibit DNMT1, DNMT3A, and DNMT3B by competing with the S-adenosylmethionine binding site. nih.gov This inhibition of DNMTs can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation. nih.gov The mechanism for some quinoline derivatives involves intercalation into the DNA substrate, which in turn inhibits the enzymatic activity of DNA methyltransferases. biorxiv.org